1-(4-Chlorobenzylidene)-3-(1H-1,2,4-triazol-5-yl)guanidine
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Overview
Description
1-(4-Chlorobenzylidene)-3-(1H-1,2,4-triazol-5-yl)guanidine is a synthetic organic compound that features a chlorobenzylidene group and a triazolyl group attached to a guanidine core. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzylidene)-3-(1H-1,2,4-triazol-5-yl)guanidine typically involves the condensation of 4-chlorobenzaldehyde with 3-(1H-1,2,4-triazol-5-yl)guanidine under acidic or basic conditions. The reaction may be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzylidene)-3-(1H-1,2,4-triazol-5-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.
Substitution: The chlorobenzylidene group may participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could produce a variety of substituted benzylidene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzylidene)-3-(1H-1,2,4-triazol-5-yl)guanidine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzylidene)-3-(1H-1,2,4-triazol-5-yl)urea
- 1-(4-Chlorobenzylidene)-3-(1H-1,2,4-triazol-5-yl)thiourea
- 1-(4-Chlorobenzylidene)-3-(1H-1,2,4-triazol-5-yl)amidine
Uniqueness
1-(4-Chlorobenzylidene)-3-(1H-1,2,4-triazol-5-yl)guanidine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its guanidine core, in particular, may enhance its ability to interact with biological targets.
Properties
Molecular Formula |
C10H9ClN6 |
---|---|
Molecular Weight |
248.67 g/mol |
IUPAC Name |
(1E)-1-[(4-chlorophenyl)methylidene]-2-(1H-1,2,4-triazol-5-yl)guanidine |
InChI |
InChI=1S/C10H9ClN6/c11-8-3-1-7(2-4-8)5-13-9(12)16-10-14-6-15-17-10/h1-6H,(H3,12,14,15,16,17)/b13-5+ |
InChI Key |
JRTGPPAJVDRTHB-WLRTZDKTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/C(=N/C2=NC=NN2)/N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NC(=NC2=NC=NN2)N)Cl |
Origin of Product |
United States |
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